Fursalan
Overview
Description
FURSALAN, with the molecular formula C₁₂H₁₃Br₂NO₃, is a chemical compound known for its unique properties and applications in various fields. It is characterized by its brominated structure, which contributes to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FURSALAN typically involves the bromination of a precursor compound under controlled conditions. One common method includes the reaction of a suitable aromatic compound with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid or dichloromethane, and the temperature is carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
FURSALAN undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where bromine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of brominated oxides.
Reduction: Formation of brominated alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
FURSALAN has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of FURSALAN involves its interaction with specific molecular targets. In biological systems, this compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The brominated structure of this compound allows it to form strong interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Furan: A five-membered aromatic compound with an oxygen atom.
Furfural: An aldehyde derivative of furan.
Furosemide: A loop diuretic with a similar brominated structure.
Uniqueness of FURSALAN
This compound stands out due to its dual bromination, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity patterns are desired.
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(oxolan-2-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO3/c13-7-4-9(11(16)10(14)5-7)12(17)15-6-8-2-1-3-18-8/h4-5,8,16H,1-3,6H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGVKLACODHWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864618 | |
Record name | 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-77-8 | |
Record name | Fursalan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURSALAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY5QK5G88T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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